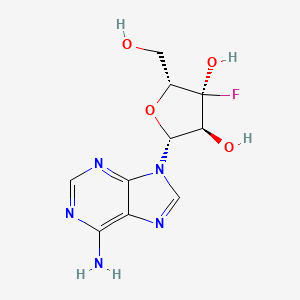

9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine

Descripción

The exact mass of the compound 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10(19)4(1-17)20-9(6(10)18)16-3-15-5-7(12)13-2-14-8(5)16/h2-4,6,9,17-19H,1H2,(H2,12,13,14)/t4-,6+,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQMFSDWWCLFTC-TWJUVVLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@H](O3)CO)(O)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942706 |

Source

|

| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20535-16-4 |

Source

|

| Record name | 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Genesis and Scientific Journey of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine: A Technical Guide

Introduction: The Quest for Selective Antiviral Agents

The relentless pursuit of effective antiviral therapies has been a cornerstone of medicinal chemistry for decades. A particularly fruitful avenue of this research has been the development of nucleoside analogues, molecules that mimic the natural building blocks of DNA and RNA.[1][2] By introducing subtle yet critical modifications to the sugar or base moieties, these analogues can selectively disrupt viral replication, often with minimal impact on the host's cellular machinery.[1] This guide delves into the discovery, history, and scientific intricacies of a significant contender in this class: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, a compound that has demonstrated a broad spectrum of antiviral activity.

Part 1: The Discovery and Pioneering Synthesis

The story of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, also known as 3'-fluoro-3'-deoxyadenosine, begins in the late 1980s at the renowned Rega Institute for Medical Research in Leuven, Belgium.[3] A team of researchers, including Arthur Van Aerschot, Jan Balzarini, Erik De Clercq, and Piet Herdewijn, were exploring the antiviral potential of ribonucleosides with modifications at the 3'-position of the sugar ring.[4][5][6] Their work, published in 1989, laid the foundation for our understanding of this potent antiviral agent.[4][5][6]

The key to their synthetic strategy was the stereoselective introduction of a fluorine atom at the 3'-position of the xylofuranosyl sugar. The rationale behind this choice lies in the unique properties of the fluorine atom. Its high electronegativity and small size, comparable to a hydrogen atom, can significantly alter the electronic and conformational properties of the nucleoside, potentially enhancing its interaction with viral enzymes while making it a poor substrate for host cellular polymerases.[3]

Experimental Protocol: Synthesis of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine

The synthesis pioneered by the Rega Institute team involves a multi-step process starting from a readily available nucleoside. The following protocol is a representative summary of their approach.

Step 1: Preparation of the 2',5'-di-O-tritylated xylo-nucleoside precursor

-

Rationale: Protection of the 2' and 5' hydroxyl groups is crucial to direct the subsequent fluorination reaction specifically to the 3'-position. The bulky trityl groups provide this steric hindrance.

-

Procedure:

-

Start with a nucleoside possessing a xylo-configuration.

-

React the unprotected nucleoside with trityl chloride in a suitable solvent (e.g., pyridine) to yield a mixture of protected nucleosides.

-

Separate the desired 2',5'-di-O-tritylated isomer chromatographically.

-

Step 2: Fluorination with Diethylaminosulfur Trifluoride (DAST)

-

Rationale: DAST is a widely used and effective reagent for the deoxofluorination of alcohols. It replaces the hydroxyl group at the 3'-position with a fluorine atom.

-

Procedure:

-

Dissolve the 2',5'-di-O-tritylated xylo-nucleoside in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Slowly add a solution of DAST to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a suitable reagent (e.g., methanol).

-

Step 3: Deprotection to Yield the Final Product

-

Rationale: Removal of the trityl protecting groups is necessary to obtain the final, biologically active nucleoside analogue.

-

Procedure:

-

Evaporate the solvent from the previous step.

-

Treat the residue with a mild acidic solution (e.g., 80% acetic acid) to cleave the trityl ethers.

-

Purify the final product, 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine, using chromatographic techniques (e.g., silica gel chromatography or HPLC).

-

Caption: Synthetic pathway of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine.

Part 2: A Broad Spectrum of Antiviral Activity

Initial studies by the Rega Institute team revealed that 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine possesses a remarkably broad spectrum of antiviral activity.[6] It was found to be effective against a range of DNA and RNA viruses, including poxviruses (vaccinia), single-stranded (+)RNA viruses (polio, Coxsackie B, Sindbis, Semliki Forest), and double-stranded RNA viruses (reo).[6]

Subsequent research has further expanded our knowledge of its antiviral profile, with a particular focus on its potent activity against flaviviruses. Studies have demonstrated its efficacy against tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV) at low micromolar concentrations.[2][3][7]

Quantitative Antiviral Activity

The following table summarizes the reported 50% effective concentration (EC50) values of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine against various viruses.

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |

| Flaviviridae | Tick-Borne Encephalitis Virus (Hypr) | PS | 2.2 ± 0.6 | [2] |

| Tick-Borne Encephalitis Virus (Neudoerfl) | PS | 1.6 ± 0.3 | [2] | |

| Zika Virus (MR-766) | PS | 1.1 ± 0.1 | [2] | |

| Zika Virus (Paraiba_01) | PS | 1.6 ± 0.2 | [2] | |

| West Nile Virus | 1.6 - 4.7 | [8] | ||

| Togaviridae | Semliki Forest Virus | Vero | 10.3 | [9] |

| Venezuelan Equine Encephalitis Virus | Vero | 5.3 | [9] | |

| Arenaviridae | Lymphocytic Choriomeningitis Virus | Vero | 7.7 | [9] |

| Bunyaviridae | San Angelo Virus | Vero | 1.6 | [9] |

| Reoviridae | Colorado Tick Fever Virus | Vero | 0.6 | [9] |

| Poxviridae | Vaccinia Virus | Active | [6] | |

| Picornaviridae | Poliovirus | Active | [6] | |

| Coxsackie B Virus | Active | [6] |

Part 3: Mechanism of Action: A Cunning Mimic

The antiviral activity of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine stems from its ability to act as a molecular mimic, deceiving viral enzymes and ultimately halting the replication process. The primary mechanism of action is believed to be the termination of viral RNA synthesis.

Step 1: Cellular Uptake and Phosphorylation

-

The nucleoside analogue is transported into the host cell.

-

Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, 3'-fluoro-3'-deoxyadenosine triphosphate.

Step 2: Incorporation into the Growing Viral RNA Chain

-

The viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome, recognizes the triphosphate analogue as a natural adenosine triphosphate (ATP).

-

The RdRp incorporates the analogue into the nascent viral RNA strand.

Step 3: Chain Termination

-

The crucial modification at the 3'-position—the replacement of the hydroxyl group with a fluorine atom—is the key to its inhibitory action.

-

The absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the RNA chain.

This premature chain termination results in the production of non-functional, truncated viral genomes, thereby inhibiting viral replication. Studies have shown that 3'-fluoro-3'-deoxyadenosine preferentially inhibits viral RNA synthesis over cellular RNA synthesis, highlighting its selective antiviral effect.[9]

Caption: Mechanism of action of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine.

Part 4: Later History and Future Perspectives

Following its initial discovery and characterization, 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine has continued to be a subject of scientific interest. In vivo studies in mouse models of TBEV and West Nile virus infection have demonstrated its ability to reduce mortality and viral load in the brain, suggesting its potential for therapeutic application.[7][8]

While it has not yet progressed to widespread clinical use, its potent and broad-spectrum antiviral activity makes it a valuable lead compound for the development of new antiviral drugs. Further research may focus on optimizing its pharmacokinetic properties, exploring its efficacy against a wider range of emerging viruses, and investigating potential combination therapies. The story of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine serves as a compelling example of how rational drug design, rooted in a deep understanding of virology and medicinal chemistry, can lead to the discovery of promising new therapeutic agents.

References

- Current time information in Brussels, BE. (n.d.). Google Search.

- Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e02152-20.

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PubMed. Retrieved from [Link]

- Smee, D. F., et al. (1992). Selective inhibition of arthropod-borne and arenaviruses in vitro by 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 18(2), 151–162.

-

Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... (n.d.). ResearchGate. Retrieved from [Link]

- Van Aerschot, A., et al. (1989). Synthesis of 3′-Fluoro-3′-Deoxyribonucleosides; Anti-HIV-1 and Cytostatic Properties. Nucleosides and Nucleotides, 8(5-6), 1123–1124.

- Van Aerschot, A., et al. (1989). SYNTHESIS OF 3'-FLUORO-3'-DEOXYRIBONUCLEOSIDES: ANTI-HIV-1 AND CYTOSTATIC PROPERTIES. NUCLEOSIDES & NUCLEOTIDES, 8(5&6), 1123-1124.

- Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133–150.

- Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3).

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective inhibition of arthropod-borne and arenaviruses in vitro by 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3'-Fluoro-3'-deoxyadenosine

Introduction: The Significance of 3'-Fluoro-3'-deoxyadenosine in Drug Discovery

3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a synthetic purine nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Its structure, characterized by the replacement of the 3'-hydroxyl group of the ribose sugar with a fluorine atom, imparts unique chemical and biological properties that distinguish it from its natural counterpart, adenosine. This modification has profound implications for its therapeutic potential, rendering it a potent broad-spectrum antiviral agent with activity against a range of DNA and RNA viruses, including flaviviruses such as Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV).[2][3] Additionally, 3'-F-dA has demonstrated antitumor activity, further expanding its scope of interest for researchers and drug development professionals.[1]

The core of 3'-F-dA's biological activity lies in its ability to act as a chain terminator during viral replication.[2] Following intracellular phosphorylation to its triphosphate form, it can be incorporated into the growing viral RNA or DNA chain by viral polymerases. The absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond that extends the nucleic acid chain, leads to the premature termination of replication. The high electronegativity of the fluorine atom at the 3'-position also significantly influences the conformation of the ribose ring, which in turn affects its interaction with viral enzymes.[2]

This technical guide provides a comprehensive overview of the structural analysis of 3'-Fluoro-3'-deoxyadenosine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and investigate the intricate relationship between the structure of this promising molecule and its biological function. We will delve into the key analytical techniques employed for its characterization, explore its conformational preferences, and discuss the implications of its unique structural features on its mechanism of action.

Molecular Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of 3'-F-dA is the cornerstone of any structural analysis.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂FN₅O₃ | [4] |

| Molecular Weight | 269.23 g/mol | [4] |

| CAS Number | 75059-22-2 | [4] |

| IUPAC Name | (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | [4] |

| Physical Form | Solid | |

| Melting Point | 211-212 °C |

Core Structural Analysis Techniques

The elucidation of the three-dimensional structure and conformational dynamics of 3'-F-dA is paramount to understanding its interaction with biological targets. The following techniques are central to this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Solution-State Conformation

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. For 3'-F-dA, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The key insights gained from NMR analysis revolve around the conformation of the furanose ring, often referred to as the "sugar pucker."

The Significance of Sugar Pucker: The five-membered furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). This conformational preference is critical as it dictates the relative orientation of the base and the phosphate backbone, which in turn influences how the nucleoside analog is recognized and processed by enzymes like viral polymerases.

Experimental Protocol: A Practical Guide to NMR Analysis of 3'-F-dA

The following protocol provides a generalized framework for the NMR analysis of 3'-F-dA. Instrument-specific parameters will require optimization.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of 3'-F-dA for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent that completely dissolves the sample (e.g., DMSO-d₆, D₂O).

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

-

Carefully transfer the solution to a clean 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm. Avoid introducing air bubbles.

-

Wipe the exterior of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any contaminants.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the pulse width (calibrated for a 90° pulse), acquisition time, and relaxation delay.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive probe.

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the assignment of proton and carbon signals and to establish through-bond connectivities.

-

NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments are crucial for determining through-space proximities between protons, which provides critical information for conformational analysis.

-

-

Data Analysis and Conformational Interpretation:

-

Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

-

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

-

Sugar Pucker Analysis: The conformation of the ribose ring can be determined by analyzing the vicinal proton-proton coupling constants (³J(H,H)), particularly J(H1'-H2'), J(H2'-H3'), and J(H3'-H4'). These coupling constants are related to the dihedral angles between the coupled protons through the Karplus equation.

-

A large J(H1'-H2') value (around 8 Hz) and a small J(H3'-H4') value are characteristic of a C2'-endo (South) conformation.

-

A small J(H1'-H2') value (around 0-2 Hz) and a large J(H3'-H4') value are indicative of a C3'-endo (North) conformation.

-

-

Analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides further constraints on the conformation.

-

Conformational Preference of 3'-F-dA: Studies on 3'-deoxy-3'-F-ribo adenosine have revealed a strong preference for the C2'-endo (South) conformation in solution. This is a critical finding, as the sugar pucker adopted by a nucleoside analog can significantly impact its biological activity.

Visualization of NMR Workflow

Caption: Workflow for the NMR-based structural analysis of 3'-F-dA.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unparalleled level of detail, offering precise atomic coordinates and insights into the packing of molecules in a crystalline lattice. While a publicly available crystal structure of 3'-F-dA was not identified in the Protein Data Bank (PDB) or the Cambridge Structural Database (CSD) at the time of this writing, the methodology for obtaining such a structure is well-established.

Experimental Protocol: A Generalized Workflow for Crystallizing and Analyzing 3'-F-dA

-

Crystallization: This is often the most challenging step.

-

Material Purity: Start with highly pure 3'-F-dA.

-

Solvent Screening: A wide range of solvents and solvent mixtures should be screened to find conditions under which 3'-F-dA is sparingly soluble.

-

Crystallization Techniques: Common methods include:

-

Slow Evaporation: A solution of 3'-F-dA is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the 3'-F-dA solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of vapor leads to an increase in the concentration of 3'-F-dA in the drop, promoting crystallization.

-

Temperature Gradient: The solubility of 3'-F-dA is manipulated by slowly changing the temperature of the solution.

-

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage from the X-ray beam.

-

The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

A complete dataset is collected by rotating the crystal and recording diffraction patterns at different orientations.

-

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

The "phase problem" is solved using computational methods to generate an initial electron density map.

-

A molecular model of 3'-F-dA is built into the electron density map.

-

The model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and R-free.

-

Visualization of X-ray Crystallography Workflow

Caption: Generalized workflow for X-ray crystallography of 3'-F-dA.

Computational Modeling: In Silico Insights into Structure and Function

Computational methods provide a powerful complement to experimental techniques, offering insights into the electronic properties, conformational landscape, and interactions of 3'-F-dA at an atomic level.

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of 3'-F-dA within the active site of a target protein, such as a viral RNA-dependent RNA polymerase (RdRp). This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the 3'-F-dA-protein complex over time. These simulations can reveal how the binding of the inhibitor influences the conformational dynamics of the enzyme and can be used to calculate binding free energies, providing a more rigorous assessment of binding affinity.[5]

Quantum Mechanics (QM) Calculations

QM calculations can be used to investigate the electronic structure of 3'-F-dA. This includes determining the partial atomic charges, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding the reactivity of the molecule and its ability to participate in specific interactions.

Visualization of the Structure-Function Relationship

Caption: The relationship between the structural features of 3'-F-dA and its antiviral activity.

Structure-Activity Relationship (SAR): The "Why" Behind the "How"

The potent antiviral activity of 3'-F-dA is a direct consequence of its unique structural features. The introduction of the fluorine atom at the 3'-position is not merely a substitution but a strategic modification that profoundly influences the molecule's behavior.

-

The Role of the 3'-Fluorine: The high electronegativity of the fluorine atom creates a strong dipole and alters the electronic distribution within the ribose ring. This electronic effect is a key determinant of the preferred C2'-endo sugar pucker. This conformation is often favored by viral polymerases for substrate binding.

-

Chain Termination Mechanism: Once phosphorylated to its triphosphate form, 3'-F-dATP is recognized by viral polymerases and incorporated into the nascent viral genome. However, the absence of the 3'-hydroxyl group, which is essential for the nucleophilic attack on the incoming nucleotide triphosphate, halts further chain elongation. This irreversible termination of replication is the primary mechanism of its antiviral action.

-

Broad-Spectrum Activity: The fundamental mechanism of chain termination is common to the replication of many viruses, which explains the broad-spectrum activity of 3'-F-dA against both RNA and DNA viruses.[3] It is important to note that its activity profile differs from that of adenosine analogs that inhibit S-adenosylhomocysteine hydrolase.[6]

Conclusion: A Molecule of Continued Interest

The structural analysis of 3'-Fluoro-3'-deoxyadenosine reveals a fascinating interplay between subtle atomic modifications and profound biological consequences. The strategic placement of a single fluorine atom dramatically alters the conformational landscape of the ribose ring, predisposing it to a conformation that is readily accepted by viral polymerases, leading to potent and broad-spectrum antiviral activity through chain termination.

While a definitive crystal structure remains to be publicly reported, the wealth of data from NMR spectroscopy and computational modeling provides a robust understanding of its three-dimensional structure and dynamic behavior. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further investigate 3'-F-dA and other fluorinated nucleoside analogs. The continued exploration of the structure-activity relationships of such molecules holds immense promise for the development of novel therapeutics to combat a wide range of viral diseases.

References

-

3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619. PubChem. [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e02122-20. [Link]

-

Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]

-

Molecular Simulations of RNA-Dependent RNA Polymerase of SARS-CoV-2. (2023). International Journal of Molecular Sciences, 24(4), 3687. [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]

-

Protein X-ray Crystallography. (2022). Physics LibreTexts. [Link]

-

Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... ResearchGate. [Link]

-

A New Synthesis of 3′-Fluoro-3′-deoxyadenosine. Request PDF. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

Mechanism of Action: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine

This guide provides an in-depth technical analysis of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (also known as 3'-F-xylo-A or FXA ).

Executive Summary

9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (3'-F-xylo-A) is a synthetic adenosine nucleoside analog characterized by the inversion of configuration at the C3' position of the sugar moiety (xylo- vs. ribo-) and the substitution of the hydroxyl group with a fluorine atom.

Unlike its stereoisomer 3'-deoxy-3'-fluoroadenosine (3'-F-dA) —which mimics the natural ribose configuration and acts as a broad-spectrum antiviral—3'-F-xylo-A adopts a distinct sugar puckering profile (C3'-endo/North) due to the xylo configuration. This structural rigidity allows it to function as a potent obligate chain terminator of viral polymerases and a metabolic probe for Positron Emission Tomography (PET) when radiolabeled with

Chemical Identity & Structural Biology

Structural Configuration

The biological activity of 3'-F-xylo-A is dictated by its stereochemistry.

-

Base: Adenine (linked via N9).

-

Sugar: 3'-Deoxy-3'-fluoroxylofuranose.

-

Stereochemical Distinction:

-

Natural Adenosine (Ribo): C2'-OH (down/

), C3'-OH (down/ -

3'-F-xylo-A: C2'-OH (down/

), C3'-F (up/

-

Conformational Locking (Sugar Pucker)

The xylo configuration forces the furanose ring into a predominant C3'-endo (North) conformation.

-

Electronic Effect: The highly electronegative fluorine atom at the 3'-

position induces a gauche effect with the ring oxygen and C4', stabilizing the North pucker. -

Significance: This conformation mimics the geometry of RNA in A-form helices. Consequently, 3'-F-xylo-A is often recognized by viral RNA-dependent RNA polymerases (RdRp) or Reverse Transcriptases (RT) that prefer A-form substrates, despite being a DNA-like (deoxy) analog chemically.

| Feature | Adenosine (Natural) | 3'-F-dA (Ribo-analog) | 3'-F-xylo-A (Target) |

| 3' Substituent | -OH ( | -F ( | -F ( |

| Sugar Pucker | Equilibrium (S/N) | C3'-endo biased | Locked C3'-endo (North) |

| Primary MoA | Substrate | Chain Terminator | Steric/Obligate Terminator |

Synthesis & Production

The synthesis of the xylo isomer typically proceeds via nucleophilic substitution with inversion of configuration.

Synthetic Protocol (Inversion Strategy)

To obtain the 3'-F-xylo configuration (F-up), the precursor must possess a ribo configuration (OH-down) at the 3' position.

-

Starting Material: 9-(β-D-ribofuranosyl)adenine (Adenosine).

-

Protection: Selective protection of 2'-OH and 5'-OH groups (e.g., using 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl or trityl groups).

-

Fluorination (The Key Step): Treatment with Diethylaminosulfur trifluoride (DAST) .[1]

-

Deprotection: Acidic or fluoride-mediated removal of protecting groups yields 9-(3'-fluoro-3'-deoxy-β-D-xylofuranosyl)adenine.

(Note: The reverse synthesis—treating a xylo-nucleoside with DAST—yields the ribo-analog 3'-F-dA, which is a common point of confusion in literature.)

Metabolic Activation (The Pro-Drug Pathway)

3'-F-xylo-A is biologically inert until metabolized by host cellular kinases into its triphosphate form (3'-F-xylo-ATP).

Kinase Cascade

-

First Phosphorylation (Rate Limiting):

-

Enzyme: Adenosine Kinase (AK) (EC 2.7.1.20).

-

Reaction: 3'-F-xylo-A + ATP

3'-F-xylo-AMP + ADP. -

Insight: AK tolerates modifications at the 3' position, accepting the xylo analog, although catalytic efficiency (

) may be lower than for adenosine.

-

-

Second Phosphorylation:

-

Enzyme: Adenylate Kinase (CMP/UMP kinase).

-

Reaction: 3'-F-xylo-AMP + ATP

3'-F-xylo-ADP.

-

-

Third Phosphorylation:

-

Enzyme: Nucleoside Diphosphate Kinase (NDPK) .

-

Reaction: 3'-F-xylo-ADP + ATP

3'-F-xylo-ATP (Active Metabolite) .

-

Mechanism of Action: Polymerase Inhibition

The active metabolite, 3'-F-xylo-ATP , targets viral polymerases. Its mechanism is defined by Obligate Chain Termination .

Binding and Incorporation

-

Mimicry: The C3'-endo pucker of 3'-F-xylo-ATP mimics the conformation of a ribonucleotide in an A-form RNA duplex. This allows it to bind effectively to the active site of viral RNA-dependent RNA polymerases (RdRp) (e.g., Flaviviruses) or Reverse Transcriptases (RT) .

-

Incorporation: The polymerase catalyzes the nucleophilic attack of the primer's 3'-OH on the

-phosphate of 3'-F-xylo-ATP, releasing pyrophosphate and incorporating 3'-F-xylo-AMP into the nascent chain.

Chain Termination Event

Once incorporated, the 3'-F-xylo-AMP residue prevents further elongation via two distinct mechanisms:

-

Chemical Termination (Obligate): The 3' position is occupied by a fluorine atom.[4] Fluorine cannot act as a nucleophile to attack the next incoming nucleotide triphosphate. There is no 3'-OH to form the phosphodiester bond.

-

Steric/Conformational Termination: The "up" (

) orientation of the fluorine atom projects into a region of the polymerase active site typically reserved for the hydrogen of the C3' position (in DNA) or the 2'-OH (in RNA). This creates a steric clash that may destabilize the translocation of the polymerase-template complex, "freezing" the enzyme even before the next nucleotide attempts to bind.

Selectivity (Therapeutic Index)

-

Viral vs. Host: Viral polymerases (RdRp, RT) are generally less selective and lack the robust proofreading exonuclease activity found in host DNA Polymerases (

). -

Mitochondrial Toxicity: A critical risk for adenosine analogs. If host Mitochondrial DNA Polymerase

incorporates 3'-F-xylo-ATP, it leads to mitochondrial toxicity (lactic acidosis). The xylo configuration often reduces affinity for Pol

Visualization: Pathway & Logic

Mechanism of Action Flowchart

The following diagram illustrates the metabolic activation and inhibition pathway.

Caption: Metabolic activation cascade of 3'-F-xylo-A from cellular entry to obligate chain termination of viral polymerases.

Experimental Protocols

In Vitro Polymerase Inhibition Assay

To validate the mechanism, the following assay measures the incorporation efficiency and termination capability.

-

Reagents: Recombinant Viral Polymerase (e.g., HIV-1 RT or TBEV RdRp), Primer-Template complex (radiolabeled or fluorescently labeled), dNTP pool, and 3'-F-xylo-ATP .

-

Reaction: Incubate polymerase with Primer-Template and dNTPs + varying concentrations of 3'-F-xylo-ATP.

-

Analysis: Run products on a denaturing polyacrylamide sequencing gel.

-

Result Interpretation:

-

Control: Full-length product.

-

Experimental: Accumulation of truncated bands at the specific site of Adenine incorporation indicates chain termination.

-

Resistance Check: If bands continue past the incorporation site, the analog is not an obligate terminator (unlikely for 3'-F) or is excised by exonuclease activity.

-

Chemical Synthesis (Simplified)

-

Step 1: Suspend 9-(2',5'-di-O-trityl-β-D-ribofuranosyl)adenine in dry dichloromethane (DCM) and pyridine.

-

Step 2: Add DAST dropwise at -78°C. Allow to warm to room temperature. (Inversion of C3' from ribo to xylo occurs here).

-

Step 3: Quench with NaHCO

, extract, and purify via silica gel chromatography. -

Step 4: Deprotect trityl groups using 80% acetic acid or TFA.

-

Step 5: Recrystallize to obtain pure 9-(3'-fluoro-3'-deoxy-β-D-xylofuranosyl)adenine.

References

-

Alauddin, M. M., et al. (2007).[5][6] "Synthesis and evaluation of 3'-deoxy-3'-[18F]fluoro-xylofuranosyladenine as a potential PET probe for imaging HSV1-tk expression." Nuclear Medicine and Biology. Link

-

Herdewijn, P., et al. (1989). "Synthesis and antiviral activity of 3'-fluoro-3'-deoxyribonucleosides." Nucleosides and Nucleotides. (Describes the DAST inversion methodology). Link

-

Eyer, L., et al. (2021).[7][8] "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy.[2][7][9] (Provides comparative data on the ribo-isomer, establishing the baseline for SAR). Link

-

Gosselin, G., et al. (1986). "Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides." Journal of Medicinal Chemistry. Link

Sources

- 1. madridge.org [madridge.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. "PFKFB3 Activates Cad to Enhance De Novo Pyrimidine Synthesis for Cell " by Qingen Da, Yongfeng Cai et al. [digitalcommons.library.tmc.edu]

- 4. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'Fluoroadenosine against Emerging Flaviviruses | Lékařská fakulta MU | MUNI MED [med.muni.cz]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Cellular Uptake & Disposition of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine

Executive Technical Summary

Molecule: 9-(3'-Fluoro-3'-deoxy-

This guide details the cellular uptake mechanics, transporter interactions, and intracellular disposition of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine (FXA) . Unlike its ribo- (e.g., 3'-deoxy-3'-fluoroadenosine) or arabino- (e.g., Fludarabine) counterparts, the xylo-configuration of FXA imparts unique steric properties that significantly alter its recognition by nucleoside transporters (NTs) and intracellular kinases.[2]

While FXA has demonstrated antiviral potential (specifically against HBV) and utility as a PET imaging probe (

Physicochemical & Structural Determinants

The uptake efficiency of FXA is dictated by two structural modifications to the adenosine scaffold:

-

3'-Fluorine Substitution: Increases lipophilicity and electronegativity compared to the hydroxyl group, potentially enhancing passive diffusion slightly, but primarily affecting hydrogen bonding within transporter active sites.[2]

-

Xylofuranosyl Configuration: The inversion of the 3'-carbon geometry creates a "puckered" sugar ring different from the native ribose. This is the critical determinant for transporter recognition and enzymatic phosphorylation.[2]

| Parameter | Characteristic | Impact on Uptake/Retention |

| Lipophilicity | Moderate ( | Limited passive diffusion; relies on carrier-mediated transport. |

| Sugar Pucker | C3'-endo (Xylo) | Reduced affinity for Adenosine Kinase (ADK); altered |

| Base Moiety | Adenine | High affinity for Purine-selective transporters (hCNT2, hENT1/2).[2] |

Membrane Transport Pathways

Cellular entry of FXA is mediated primarily by the Solute Carrier (SLC) superfamily transporters.[2] Due to the hydrophilicity of the nucleoside core, passive diffusion is negligible at physiological concentrations.[2]

Equilibrative Nucleoside Transporters (hENTs)

The hENT1 (SLC29A1) and hENT2 (SLC29A2) are the primary gateways for FXA in most somatic cells.[2]

-

Mechanism: Sodium-independent, bidirectional facilitated diffusion.[2]

-

Specificity: hENT1 is ubiquitous and generally tolerates sugar modifications (ribo/arabino/xylo) provided the purine base is intact.[2]

-

Inhibition Sensitivity: FXA transport via hENT1 is potently inhibited by NBMPR (Nitrobenzylthioinosine) at nanomolar concentrations (

).[2]

Concentrative Nucleoside Transporters (hCNTs)

In specialized tissues (liver, kidney, heart, intestine), hCNT2 (SLC28A2) plays a dominant role.[2]

-

Mechanism: Sodium-dependent (

), unidirectional symport against a concentration gradient.[2] -

Specificity: hCNT2 is purine-selective . The adenine base of FXA ensures recognition, although the xylo-sugar may reduce the turnover rate (

) compared to adenosine.[2] -

Clinical Relevance: The high uptake of

in the heart and liver observed in biodistribution studies is consistent with high hCNT2 expression in these organs.[2]

The "Receptor-Binding" Trap

Unlike standard nucleoside drugs that rely on phosphorylation for retention, FXA shows high affinity for Adenosine Receptors (

-

Observation: In PET studies, FXA accumulates in the heart (rich in adenosine receptors) but clears rapidly from tumors (which rely on kinase trapping).[2]

-

Implication: "Uptake" measurements may actually reflect surface receptor binding rather than intracellular accumulation.[2] Experimental designs must distinguish between transported substrate and bound ligand.[2]

Intracellular Metabolic Activation (The Bottleneck)

Once inside the cytosol, nucleoside analogues typically require phosphorylation to the mono-phosphate (MP) form to become impermeable (trapped).[2]

The Kinase Resistance of Xylo-Nucleosides

-

Adenosine Kinase (ADK): The primary enzyme for adenosine phosphorylation.[2] ADK has strict stereochemical requirements for the 3'-OH group. The 3'-F-xylo configuration of FXA drastically reduces its substrate efficiency (

) for ADK. -

Deoxycytidine Kinase (dCK): Often phosphorylates deoxyadenosine analogues.[2] FXA is a poor substrate for dCK due to the xylo-steric clash.

Visualization of Uptake & Fate

Caption: Figure 1. Cellular disposition of FXA.[1][2][4] Note the dominance of Receptor Binding (Green) and Efflux (Grey) over Metabolic Trapping (Red) due to the xylo-configuration.[2]

Experimental Protocols: Validating Uptake Mechanisms

To definitively characterize FXA uptake in your specific cell line, follow this validated workflow.

Protocol A: Transport Specificity Assay (Inhibition Profiling)

Objective: Determine if uptake is mediated by hENT1 (NBMPR-sensitive) or hCNTs (

Reagents:

-

Radiolabeled

or -

Inhibitor: NBMPR (Nitrobenzylthioinosine).[2]

-

Buffers: Standard Krebs-Henseleit (contains

) and NMDG-Buffer (

Step-by-Step Workflow:

-

Preparation: Seed cells (e.g., cardiomyocytes or hepatocytes) in 24-well plates.

-

Pre-incubation:

-

Uptake Phase: Add

radiolabeled FXA. Incubate for 30 seconds (Initial Rate Condition).-

Note: Short incubation is critical to measure transport rate, not metabolism.[2]

-

-

Termination: Rapidly aspirate and wash 3x with ice-cold PBS containing

Dipyridamole (stops efflux). -

Lysis & Counting: Lyse cells (0.5N NaOH), neutralize, and quantify via Liquid Scintillation Counting (LSC).

Data Interpretation:

-

hENT1 Contribution:

-

hCNT Contribution:

Protocol B: Metabolic Trapping vs. Binding

Objective: Distinguish between intracellular phosphorylation and surface receptor binding.[2]

Workflow:

-

Perform uptake assay at

vs -

Acid Wash: After incubation, wash cells with Mild Acid Buffer (Glycine-HCl, pH 3.[2]0) for 2 minutes.

Summary Data Table: FXA vs. Adenosine[1][6][7]

| Feature | Adenosine (Natural) | FXA (3'-F-xylo-A) | Mechanism Note |

| hENT1 Affinity ( | Xylo-pucker reduces transporter fit. | ||

| hCNT2 Transport | High Efficiency | Moderate Efficiency | Purine base drives recognition.[2] |

| ADK Phosphorylation | Very High ( | Very Low / Negligible | Critical failure point for tumor retention.[2] |

| Receptor ( | Agonist ( | Antagonist/Binder | Explains heart retention in PET.[2] |

| Primary Cellular Fate | Rapid Metabolism (ATP) | Surface Binding or Efflux |

References

-

Alauddin, M. M., et al. (2007). "Biodistribution and PET imaging of [18F]-fluoroadenosine derivatives in tumor-bearing mice."[2][5][6] Nuclear Medicine and Biology. Link

- Key Finding: Establishes high heart uptake and low tumor retention of FXA compared to arabino-deriv

-

Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine."[7] Antiviral Research. Link

-

Young, J. D., et al. (2013). "The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29."[2][3][10] Molecular Aspects of Medicine. Link

-

Key Finding: Authoritative review on hENT/hCNT substrate specificity and mechanisms.[2]

-

-

Garcia-Castro, M., et al. (2010). "Antiviral Activity of Various 1-(2'-Deoxy-beta-D-lyxofuranosyl), 1-(2'-Fluoro-beta-D-xylofuranosyl)... Pyrimidine Nucleoside Analogues." Journal of Medicinal Chemistry. Link

- Key Finding: Demonstrates the impact of xylo/lyxo sugar configurations on antiviral potency and cellular processing.

-

Van Rompaey, P., et al. (2003). "N6-cyclopentyl-3'-substituted-xylofuranosyladenosines: a new class of non-xanthine adenosine A1 receptor antagonists."[2] Journal of Medicinal Chemistry. Link

- Key Finding: Confirms that xylo-adenosine derivatives act as Adenosine Receptor antagonists, supporting the receptor-binding hypothesis for tissue retention.

Sources

- 1. BIODISTRIBUTION AND PET IMAGING OF [18F]-FLUOROADENOSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acs.figshare.com [acs.figshare.com]

- 10. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Metabolism of 3'-Fluoro-3'-deoxyadenosine in Mammalian Cells

[1]

Executive Summary

3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a synthetic purine nucleoside analogue.[1][2][3] Structurally, it mimics adenosine but replaces the 3'-hydroxyl (-OH) group of the ribose sugar with a fluorine atom.[1] This single atomic substitution fundamentally alters its metabolic fate and pharmacodynamic profile compared to the natural substrate.

-

Primary Mechanism: It acts as a prodrug.[1][4] Once intracellularly phosphorylated to its triphosphate form (3'-F-dATP), it functions as an obligate chain terminator of viral or cellular nucleic acid synthesis.[1]

-

Metabolic Bottleneck: Its efficacy is dictated by the kinetic competition between anabolic phosphorylation (activation by Adenosine Kinase) and catabolic deamination (inactivation by Adenosine Deaminase).[1]

-

Key Distinction: Unlike some adenosine analogues (e.g., Aristeromycin), 3'-F-dA is not a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase at physiological concentrations.[1]

Physicochemical Properties & Transport[1]

The Fluorine Effect

The substitution of the 3'-OH with Fluorine (F) imparts specific properties:

-

Electronegativity: Fluorine is highly electronegative, altering the electron density of the furanose ring.

-

Sugar Pucker: The 3'-F substitution favors the North (C3'-endo) conformation of the ribose ring, mimicking the conformation of RNA rather than DNA.[1] This conformation often enhances binding affinity to RNA polymerases.[1]

-

Hydrogen Bonding: While F can accept hydrogen bonds, it cannot donate them.[1] Crucially, it lacks the nucleophilicity to attack the

-phosphate of an incoming nucleotide, rendering phosphodiester bond formation impossible.[1]

Cellular Uptake

Like natural adenosine, 3'-F-dA is a hydrophilic molecule that cannot passively diffuse across the lipid bilayer.[1]

Intracellular Metabolism: The Activation vs. Deactivation Balance

The biological activity of 3'-F-dA relies on a "race" between activation (phosphorylation) and deactivation (deamination).[1]

The Anabolic Cascade (Activation)

To become active, 3'-F-dA must be phosphorylated to the triphosphate level.[1]

-

First Phosphorylation (Rate-Limiting Step):

-

Subsequent Phosphorylations:

The Catabolic Pathway (Deactivation)

Mammalian cells possess robust mechanisms to degrade excess adenosine.[1]

-

Reaction:

.[1] -

Significance: The deaminated product, 3'-Fluoro-3'-deoxyinosine, is generally considered inactive or significantly less potent.[1] While the 3'-F atom provides some resistance compared to the 3'-H of Cordycepin, 3'-F-dA remains a substrate for ADA.[1] High ADA activity (e.g., in liver or lymphocytes) can significantly reduce the drug's half-life.[1]

Pharmacodynamics: Mechanism of Action

Obligate Chain Termination

The triphosphate metabolite, 3'-F-dATP , competes with natural ATP for incorporation into the nascent RNA chain by RNA Polymerases (viral RdRp or cellular Pol).[1]

-

Incorporation: The polymerase recognizes the base (Adenine) and the sugar conformation.

-

Termination: Once incorporated at the 3' end of the growing chain, the next incoming nucleotide cannot be attached. The 3'-F group cannot act as a nucleophile to attack the 5'-

-phosphate of the next nucleotide.[1] -

Result: Immediate cessation of RNA synthesis (Chain Termination).[1]

Specificity

Visualization: Metabolic Pathway[1][5]

The following diagram illustrates the competitive metabolic pathways of 3'-F-dA in a mammalian cell.

Caption: Metabolic fate of 3'-F-dA. The drug enters via ENT transporters and faces a bifurcation: activation by Adenosine Kinase to the toxic triphosphate (green path) or inactivation by Adenosine Deaminase to the inosine analogue (red path).

Experimental Protocols

Protocol: Extraction and Quantification of Intracellular Metabolites (LC-MS/MS)

To verify the formation of the active triphosphate (3'-F-dATP), use this extraction protocol.

Materials:

-

Mammalian cells (e.g., HeLa, Vero, or Hepatocytes) seeded at

cells/well.[1] -

Extraction Solvent: 70% Methanol (cold, -20°C).

-

Internal Standard: 2-Chloro-adenosine triphosphate (Cl-ATP) or stable isotope-labeled ATP.[1]

Step-by-Step Workflow:

-

Treatment: Incubate cells with 3'-F-dA (e.g., 10

M) for desired timepoints (4h, 12h, 24h).[1] -

Quenching: Rapidly wash cells 3x with ice-cold PBS to remove extracellular drug.[1]

-

Lysis: Add 500

L of cold 70% Methanol containing the Internal Standard. -

Extraction: Scrape cells and transfer to a microcentrifuge tube. Vortex vigorously for 30 seconds.[1]

-

Precipitation: Incubate at -20°C for at least 1 hour (or overnight) to precipitate proteins.

-

Clarification: Centrifuge at 15,000

g for 20 minutes at 4°C. -

Drying: Transfer supernatant to a fresh tube. Evaporate methanol using a SpeedVac concentrator (do not heat).

-

Reconstitution: Resuspend the pellet in 100

L of mobile phase A (e.g., 10 mM Ammonium Acetate, pH 9.0). -

Analysis: Inject onto an LC-MS/MS system (Anion Exchange or C18 Ion-Pairing column) monitoring the transition for 3'-F-dATP (Molecular Weight approx 509 Da

Fragment).

Protocol: Adenosine Deaminase (ADA) Susceptibility Assay

To determine if 3'-F-dA is a substrate for ADA in your specific cell line.[1]

-

Preparation: Prepare a solution of 3'-F-dA (100

M) in PBS.[1] -

Enzyme Addition: Add purified Calf Intestine Adenosine Deaminase (0.01 - 0.1 Units/mL).

-

Monitoring: Measure the decrease in absorbance at 265 nm (Adenosine

) and increase at 250 nm (Inosine -

Control: Run a parallel reaction with natural Adenosine (positive control) and 2'-Deoxy-2'-fluoroadenosine (negative control/resistant).

References

-

Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses.[1] Antimicrobial Agents and Chemotherapy.[1] Link[1]

-

Herdewijn, P., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine.[1][2] Antiviral Research.[1][2][3] Link

-

McGuigan, C., et al. (1993). Intracellular metabolism of the anti-HIV agent 3'-fluoro-2',3'-dideoxythymidine.[1] FEBS Letters.[1] Link (Reference for general 3'-F nucleoside metabolism principles).[1]

-

Zimmerman, T. P., et al. (1978). 3-Deazaadenosine: S-adenosylhomocysteine hydrolase-independent mechanism of action in mouse lymphocytes.[1] Proceedings of the National Academy of Sciences.[4] Link (Context for SAH hydrolase specificity).

-

Griffith, D. A., & Jarvis, S. M. (1996). Nucleoside and nucleobase transport systems of mammalian cells.[1] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.[1] Link

Sources

- 1. Cordycepin - Wikipedia [en.wikipedia.org]

- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Antiviral Spectrum & Pharmacodynamics of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (FXA)

The following is an in-depth technical guide on the in vitro antiviral spectrum and pharmacological profile of 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine , commonly referred to in literature as FXA or xylo-3'-F-dA .

Executive Summary & Compound Identity

9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine (FXA) is a synthetic nucleoside analogue characterized by a fluorine substitution at the 3'-position of the xylofuranose sugar moiety. It is the C3'-epimer of the well-known broad-spectrum antiviral 3'-deoxy-3'-fluoroadenosine (3'-dFA) .

While the ribo-configured 3'-dFA exhibits potent broad-spectrum activity against Flaviviruses (TBEV, WNV, ZIKV) and Orthopoxviruses, the xylo-configured FXA presents a distinct pharmacological profile. FXA is primarily utilized as a Positron Emission Tomography (PET) tracer (as [¹⁸F]FXA) for cardiac imaging due to its unique biodistribution, rather than as a direct therapeutic antiviral. Its antiviral utility is limited by the stereochemical constraints of the xylofuranosyl ring, which affects recognition by viral kinases and polymerases.

Chemical Identity

| Property | Specification |

| IUPAC Name | 9-(3-Deoxy-3-fluoro-β-D-xylofuranosyl)adenine |

| Common Abbreviations | FXA, xylo-3'-F-dA |

| Sugar Configuration | Xylo (C3'-OH is "up", trans to C2'-OH) |

| Key Modification | 3'-Fluoro substitution (Bioisostere of OH) |

| Molecular Weight | ~269.23 g/mol |

| Primary Application | PET Imaging (Cardiac), Synthetic Precursor |

Structural Biology & Mechanism of Action

The antiviral efficacy of nucleoside analogues is governed by their ability to mimic natural substrates (ATP/dATP). The stereochemistry at the C3' position is the critical determinant of FXA's activity.

Stereochemical Control of Activity (Xylo vs. Ribo)

The xylo configuration of FXA forces the furanose ring into a C3'-endo (North) pucker conformation. In contrast, natural DNA polymerases and viral reverse transcriptases typically require a C2'-endo (South) conformation (characteristic of 2'-deoxyribose) or a flexible ribose pucker for efficient binding and incorporation.

-

3'-dFA (Ribo): The fluorine atom is in the ribo ("down") configuration. It mimics the 3'-OH of RNA or the 3'-H of DNA sufficiently to be recognized by kinases (like Adenosine Kinase) and polymerases, acting as an obligate chain terminator.

-

FXA (Xylo): The fluorine atom is in the xylo ("up") configuration. This steric inversion creates a "mismatch" for many viral kinases, preventing the initial phosphorylation step required for activation (activation to the triphosphate form).

HSV-tk Substrate Specificity

A critical mechanistic distinction was established in gene therapy and imaging studies involving Herpes Simplex Virus Thymidine Kinase (HSV-tk) .

-

Observation: In comparative biodistribution studies, [¹⁸F]FXA showed no significant accumulation in HSV-tk-transduced tumors.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the xylo (FXA) and ribo (3'-dFA) analogues.

Caption: Divergent metabolic pathways of Xylo- (FXA) and Ribo- (3'-dFA) fluorinated adenosines. Note that DAST synthesis from a xylo-precursor typically yields the ribo-product via inversion.

In Vitro Antiviral Spectrum[1]

The antiviral spectrum of FXA is defined largely by its lack of activity compared to its ribo counterpart. It is crucial for researchers not to conflate the two.

Comparative Activity Table

| Virus Family | Virus | Activity of FXA (Xylo) | Activity of 3'-dFA (Ribo) | Notes |

| Flaviviridae | TBEV, WNV, ZIKV | Inactive / Low | High (EC₅₀: 1–5 µM) | 3'-dFA is a potent inhibitor; FXA is not.[1] |

| Herpesviridae | HSV-1 (TK+) | Inactive | Moderate | FXA is not a substrate for HSV-tk. |

| Retroviridae | HIV-1 | Inactive | Moderate | 3'-dFA inhibits RT; FXA does not accumulate as TP. |

| Poxviridae | Vaccinia | Inactive | High | 3'-dFA inhibits tail lesion formation.[2] |

The "Antiviral" Misconception

Literature occasionally references "antiviral activity of fluorinated xylo-nucleosides." This often stems from:

-

Synthetic Intermediates: FXA (xylo) is the starting material for the synthesis of 3'-dFA (ribo) via Sₙ2 inversion. The product has activity, the reactant does not.

-

Generalization: Citations grouping all "fluorinated adenosines" together.

Verified Finding: In specific studies using [¹⁸F]FXA for PET imaging, the compound demonstrated high uptake in the heart and liver but no specific uptake in HSV-tk expressing tumors , confirming its inactivity against the HSV-tk target.

Experimental Protocols

Synthesis of FXA (and conversion to 3'-dFA)

The synthesis highlights the stereochemical inversion that defines the biological activity.

Objective: Synthesize 3'-deoxy-3'-fluoroadenosine (Active) from 9-(β-D-xylofuranosyl)adenine (Inactive Precursor).

-

Protection: React 9-(β-D-xylofuranosyl)adenine with trityl chloride to protect 2' and 5' hydroxyls.

-

Reagent: Trityl chloride / Pyridine.

-

Intermediate: 9-(2',5'-di-O-trityl-β-D-xylofuranosyl)adenine.

-

-

Fluorination (The Critical Step): Treat the protected xylo-nucleoside with DAST (Diethylaminosulfur trifluoride).

-

Mechanism:[3] Sₙ2 attack by fluoride ion.

-

Result: Inversion of configuration at C3' from xylo (up) to ribo (down).

-

Product: Protected 3'-deoxy-3'-fluoroadenosine.

-

-

Deprotection: Acid hydrolysis to remove trityl groups.

Note: To obtain FXA (xylo) specifically, one would typically perform fluorination on an arabino or ribo precursor with inversion, or use retention-preserving fluorination techniques (rare), or isolate it as a side product.

In Vitro Antiviral Assay (Plaque Reduction)

To verify the inactivity/activity of FXA vs. 3'-dFA.

-

Cell Culture: Seed Porcine Kidney (PS) or Vero cells in 96-well plates.

-

Infection: Infect monolayers with virus (e.g., TBEV, WNV) at MOI 0.1 for 1 hour.

-

Treatment: Remove inoculum and add medium containing serial dilutions of FXA (0 – 100 µM).

-

Control: Include 3'-dFA as a positive control.

-

-

Incubation: Incubate for 48–72 hours.

-

Readout: Fix cells and stain (e.g., Crystal Violet or Immunofluorescence for viral antigen).

-

Analysis: Calculate EC₅₀.

-

Expected Result: FXA EC₅₀ > 50-100 µM (Inactive); 3'-dFA EC₅₀ ~ 1-5 µM (Active).

-

References

-

Alauddin, M. M., et al. (2007). "Biodistribution and PET imaging of [18F]-fluoroadenosine derivatives." Nuclear Medicine and Biology, 34(3), 267-272. Link

- Key Finding: Establishes FXA biodistribution (Heart/Liver)

-

Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Antiviral Research, 12(3), 133-150. Link

- Key Finding: Definitive source for the broad-spectrum activity of the ribo form (3'-dFA)

-

Eyer, L., et al. (2021).[6] "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Antimicrobial Agents and Chemotherapy, 65(2), e01522-20.[4] Link

- Key Finding: Detailed efficacy of the ribo analogue against TBEV, ZIKV, and WNV.

-

Kubota, Y., et al. (2009). "Synthesis and antiviral evaluation of 4'-alkoxy analogues of 9-(beta-D-xylofuranosyl)adenine." Antiviral Chemistry & Chemotherapy, 19(5), 201-212. Link

- Key Finding: Confirms general inactivity of xylo-adenine derivatives against a wide variety of viruses.

Sources

- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3'-Fluoro-3'-deoxyadenosine: A Nucleoside Analog with Anticancer Potential

Introduction and Scientific Rationale

The relentless pursuit of targeted and effective cancer therapies has led to the extensive investigation of nucleoside analogs. These molecules, structural mimics of natural nucleosides, can disrupt critical cellular processes required for cancer cell proliferation and survival. 3'-Fluoro-3'-deoxyadenosine is one such purine nucleoside analog that has demonstrated significant antitumor activity.[1] Its structure is closely related to cordycepin (3'-deoxyadenosine), a natural compound with known anticancer properties. The strategic substitution of a fluorine atom at the 3' position of the ribose sugar ring significantly influences the molecule's conformational properties and its interaction with key cellular enzymes, such as DNA and RNA polymerases.[2] This guide will dissect the scientific evidence supporting its potential as a therapeutic agent.

Core Mechanism of Action

The anticancer effects of 3'-Fluoro-3'-deoxyadenosine are multifaceted, primarily revolving around its ability to interfere with nucleic acid synthesis and induce programmed cell death (apoptosis).[1]

Upon cellular uptake, 3'-Fluoro-3'-deoxyadenosine is phosphorylated by cellular kinases to its active triphosphate form, 3'-Fluoro-3'-deoxyadenosine triphosphate (3'-F-dATP). This active metabolite then acts as a competitive inhibitor and a fraudulent substrate for polymerases.

Key Mechanistic Pillars:

-

Inhibition of RNA Synthesis: The primary mechanism is believed to be the inhibition of RNA synthesis.[3] The absence of a 3'-hydroxyl group on the ribose sugar, a critical requirement for phosphodiester bond formation, means that once 3'-F-dATP is incorporated into a growing RNA strand, it acts as a chain terminator. This premature termination of transcription prevents the synthesis of functional messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), leading to a global shutdown of protein synthesis and eventual cell death.[4]

-

Induction of Apoptosis: By disrupting essential cellular processes, 3'-Fluoro-3'-deoxyadenosine triggers the intrinsic apoptotic pathway. The accumulation of truncated RNA transcripts and the resulting cellular stress can lead to the activation of key apoptotic proteins, such as caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in controlled cell death.[1][4]

-

Inhibition of DNA Synthesis: While RNA synthesis inhibition is a major factor, the analog can also impact DNA synthesis, contributing to its overall cytotoxic effect.[1]

The following diagram illustrates the proposed mechanism of action:

Preclinical Evidence: In Vitro Efficacy

The anticancer potential of 3'-Fluoro-3'-deoxyadenosine has been evaluated across various cancer cell lines. A key metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. While specific IC50 values for 3'-Fluoro-3'-deoxyadenosine in cancer cell lines are not extensively detailed in the provided search results, it is known to exhibit cytostatic properties, suppressing cell proliferation at concentrations above 12.5 µM in some cell types.[2][5] For its related compound, 3'-deoxyadenosine, a more potent derivative (NUC-7738) showed up to 185-fold greater anti-cancer potency.[4]

Table 1: Representative Cytotoxicity Data (Hypothetical) This table is illustrative. Actual values must be determined experimentally.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Selectivity Index (SI)* |

|---|---|---|---|

| MCF-7 | Breast | 15.2 | >5 |

| A549 | Lung | 21.5 | >3 |

| HCT116 | Colon | 18.8 | >4 |

| Normal Fibroblasts | Connective Tissue | >80 | - |

*Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line divided by the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[6]

Methodologies for In Vitro Evaluation

Accurate and reproducible in vitro assays are fundamental to characterizing the anticancer activity of compounds like 3'-Fluoro-3'-deoxyadenosine. Here, we provide detailed protocols for two essential experiments.

Protocol: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Workflow Diagram

Step-by-Step Protocol:

-

Cell Seeding: Harvest and count cells (e.g., MCF-7, A549).[6] Dilute the cell suspension to the appropriate concentration and seed a quantitative amount into each well of a 96-well plate.[7]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare a serial dilution of 3'-Fluoro-3'-deoxyadenosine in the appropriate cell culture medium. Remove the old medium from the wells and add the different drug concentrations. Include wells with vehicle control (e.g., medium with DMSO) and untreated controls.[6]

-

Drug Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6] Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

-

Analysis: Correct for background by subtracting the control readings. Calculate the percentage of cytotoxicity and determine the IC50 value by plotting cell viability against the log of the drug concentration.[7]

Protocol: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[6][8] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine (PS).[9]

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with 3'-Fluoro-3'-deoxyadenosine (e.g., at its predetermined IC50 concentration) for a specified time (e.g., 24-48 hours).[6]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[9] Use trypsin for adherent cells and combine all cells from each treatment condition.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes) to remove any residual medium.[9]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6] Rationale: This buffer contains Ca²⁺ ions, which are essential for Annexin V to bind to PS.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[6]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

Interpretation of Results:

-

Viable cells: Annexin V-negative and PI-negative.[6]

-

Early apoptotic cells: Annexin V-positive and PI-negative (PS is exposed, but the membrane is intact).[6]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (PS is exposed, and the membrane has lost integrity).[6]

In Vivo Studies and Clinical Landscape

While much of the research on 3'-Fluoro-3'-deoxyadenosine has focused on its potent antiviral activity, in vivo anticancer studies are less prevalent in the public domain.[2][10][11] However, its radiolabeled counterpart, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), is widely used as a positron emission tomography (PET) tracer to measure cell proliferation non-invasively in vivo for cancer diagnosis and therapy response assessment.[12][13][14] The uptake and retention of [18F]FLT in tumors correlate well with cell proliferation rates, underscoring the principle that fluorinated nucleoside analogs are readily taken up by dividing cancer cells.[12]

Clinical trials have utilized [18F]FLT PET scans to evaluate patient responses to various cancer therapies, including cetuximab, cisplatin, and radiation.[15] This clinical use of a structurally similar molecule provides a strong rationale for the further development of 3'-Fluoro-3'-deoxyadenosine as a therapeutic agent, not just a diagnostic one.

Challenges and Future Directions

Despite its promise, the development of 3'-Fluoro-3'-deoxyadenosine as a mainstream anticancer drug faces several challenges common to nucleoside analogs:

-

Enzymatic Degradation: Like its parent compound cordycepin, 3'-Fluoro-3'-deoxyadenosine may be susceptible to degradation by enzymes such as adenosine deaminase (ADA), which can inactivate the drug before it reaches its target.[16]

-

Cellular Uptake and Activation: Efficacy is dependent on cellular uptake via nucleoside transporters and subsequent phosphorylation by kinases.[4] Resistance can emerge through downregulation of these proteins.

-

Off-Target Toxicity: As with many chemotherapeutics that target fundamental processes like RNA synthesis, there is a risk of toxicity to healthy, rapidly dividing cells in the body.

Future research should focus on prodrug strategies, such as the ProTide technology, to enhance drug delivery, bypass resistance mechanisms, and improve the therapeutic index.[4] Combination therapies, potentially with ADA inhibitors, could also be explored to sensitize tumors to the drug's effects.[16]

Conclusion

3'-Fluoro-3'-deoxyadenosine is a compelling nucleoside analog with a clear mechanism of action centered on the disruption of RNA synthesis and induction of apoptosis. Its foundation as a research tool and the clinical validation of its radiolabeled counterpart provide a robust basis for its continued investigation as a therapeutic anticancer agent. Overcoming the challenges of drug delivery and potential resistance through innovative chemical and combination strategies will be key to unlocking its full clinical potential.

References

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. [Link]

-

Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... ResearchGate. [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC. [Link]

-

Balzarini, J., et al. (1989). 3'-fluorinated 2',3'-dideoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Molecular Pharmacology. [Link]

-

chemistry to transform 3'-deoxyadenosine into the novel anti-cancer agent NUC-7738. NuCana plc. [Link]

-

A New Synthesis of 3′-Fluoro-3′-deoxyadenosine | Request PDF. ResearchGate. [Link]

-

Smee, D. F., et al. (1992). Selective inhibition of arthropod-borne and arenaviruses in vitro by 3'-fluoro-3'-deoxyadenosine. Antiviral Research. [Link]

-

Inhibition of flavivirus surface E antigen expression by 3′-deoxy+3. ResearchGate. [Link]

-

Solingapuram Sai, K. K., et al. (2016). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. PMC. [Link]

-